N,N'-Bis[2-(1,1,2,2-tetrafluoro-2-phenylethyl)phenyl]urea
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Overview
Description
N,N’-Bis[2-(1,1,2,2-tetrafluoro-2-phenylethyl)phenyl]urea: is a synthetic organic compound characterized by the presence of two phenyl groups substituted with 1,1,2,2-tetrafluoro-2-phenylethyl groups, connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis[2-(1,1,2,2-tetrafluoro-2-phenylethyl)phenyl]urea typically involves the reaction of 2-(1,1,2,2-tetrafluoro-2-phenylethyl)aniline with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with another molecule of 2-(1,1,2,2-tetrafluoro-2-phenylethyl)aniline to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis[2-(1,1,2,2-tetrafluoro-2-phenylethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The phenyl groups may be susceptible to oxidation under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The urea linkage can be reduced to form corresponding amines under reductive conditions using reagents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenylethyl groups can participate in nucleophilic substitution reactions, potentially leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Corresponding amines.
Substitution: New derivatives with substituted functional groups.
Scientific Research Applications
N,N’-Bis[2-(1,1,2,2-tetrafluoro-2-phenylethyl)phenyl]urea has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Pharmaceuticals: Investigated for potential use as a pharmacophore in drug design due to its unique structural features.
Chemical Research: Employed as a reagent or intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N,N’-Bis[2-(1,1,2,2-tetrafluoro-2-phenylethyl)phenyl]urea involves its interaction with specific molecular targets, potentially including enzymes, receptors, or other proteins. The presence of fluorine atoms may enhance its binding affinity and specificity for certain targets, leading to modulation of biological pathways. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,1,2,2-Tetrafluoroethane: A related compound with similar fluorinated ethyl groups but lacking the phenyl and urea components.
1,1,2,2-Tetrafluoro-1,2-diphenylethane: Similar in structure but without the urea linkage.
Uniqueness: N,N’-Bis[2-(1,1,2,2-tetrafluoro-2-phenylethyl)phenyl]urea is unique due to the combination of fluorinated phenylethyl groups and the urea linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
61547-75-9 |
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Molecular Formula |
C29H20F8N2O |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
1,3-bis[2-(1,1,2,2-tetrafluoro-2-phenylethyl)phenyl]urea |
InChI |
InChI=1S/C29H20F8N2O/c30-26(31,19-11-3-1-4-12-19)28(34,35)21-15-7-9-17-23(21)38-25(40)39-24-18-10-8-16-22(24)29(36,37)27(32,33)20-13-5-2-6-14-20/h1-18H,(H2,38,39,40) |
InChI Key |
NRKHPDVOQNTGGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2NC(=O)NC3=CC=CC=C3C(C(C4=CC=CC=C4)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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